molecular formula C9H10Cl2N2S B15132758 6-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-imine

6-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-imine

Cat. No.: B15132758
M. Wt: 249.16 g/mol
InChI Key: JLIMXLORTNFVER-UHFFFAOYSA-N
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Description

6-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-imine is a heterocyclic compound that contains a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetaldehyde in the presence of a base, followed by cyclization to form the benzothiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives.

Scientific Research Applications

6-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-imine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine
  • 6-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-one
  • 6-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-thiol

Uniqueness

6-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-imine is unique due to its specific substitution pattern and the presence of the imine group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H10Cl2N2S

Molecular Weight

249.16 g/mol

IUPAC Name

6-chloro-3-ethyl-1,3-benzothiazol-2-imine;hydrochloride

InChI

InChI=1S/C9H9ClN2S.ClH/c1-2-12-7-4-3-6(10)5-8(7)13-9(12)11;/h3-5,11H,2H2,1H3;1H

InChI Key

JLIMXLORTNFVER-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=N.Cl

Origin of Product

United States

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